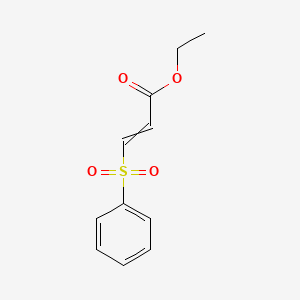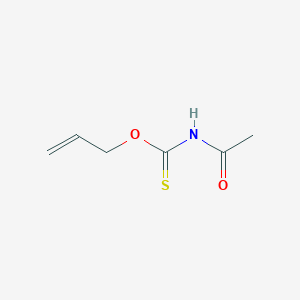
O-Prop-2-en-1-yl acetylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Prop-2-en-1-yl acetylcarbamothioate is a chemical compound with the molecular formula C6H9NO2S. It contains 9 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom
Preparation Methods
The synthesis of O-Prop-2-en-1-yl acetylcarbamothioate involves several steps. One common method is the reaction of acetyl chloride with prop-2-en-1-ylamine in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
O-Prop-2-en-1-yl acetylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-Prop-2-en-1-yl acetylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-Prop-2-en-1-yl acetylcarbamothioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
O-Prop-2-en-1-yl acetylcarbamothioate can be compared with other similar compounds, such as:
N-(Prop-2-en-1-yl)acetamide: This compound has a similar structure but lacks the sulfur atom present in this compound.
O-Prop-2-en-1-yl phenylcarbamothioate: This compound has a phenyl group instead of the acetyl group, leading to different chemical properties and applications.
Properties
CAS No. |
113283-10-6 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
O-prop-2-enyl N-acetylcarbamothioate |
InChI |
InChI=1S/C6H9NO2S/c1-3-4-9-6(10)7-5(2)8/h3H,1,4H2,2H3,(H,7,8,10) |
InChI Key |
ORBMXOTZMZMBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


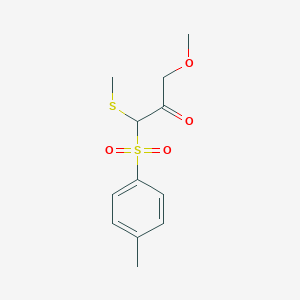
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
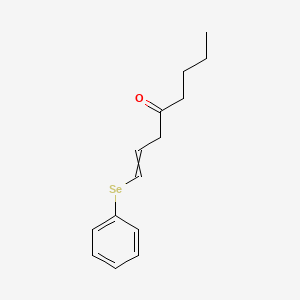
silane](/img/structure/B14299212.png)
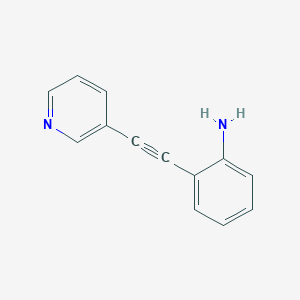

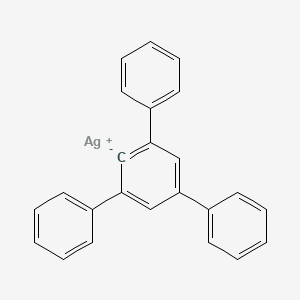
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
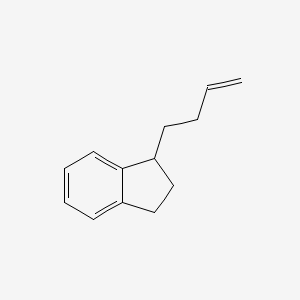
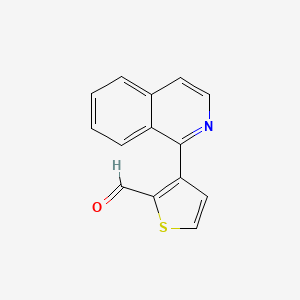
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

